molecular formula C13H17ClFN3 B12221795 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12221795
M. Wt: 269.74 g/mol
InChI Key: IFWWXAZTTABIAY-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a useful research compound. Its molecular formula is C13H17ClFN3 and its molecular weight is 269.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c14-7-9-17-11-13(10-16-17)15-8-6-12-4-2-1-3-5-12;/h1-5,10-11,15H,6-9H2;1H

InChI Key

IFWWXAZTTABIAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Biological Activity

1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on current research findings.

Chemical Structure

The compound features a pyrazole ring substituted with a fluoroethyl group and a phenylethyl moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Synthesis

The synthesis of 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable 1,3-diketone.
  • Alkylation : The introduction of the fluoroethyl group is performed by alkylating the pyrazole ring with a fluoroethyl halide.
  • N-Alkylation : The final step involves N-alkylation with phenylethylamine, followed by hydrochloride salt formation for improved solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The exact mechanisms remain under investigation but may involve modulation of signaling pathways relevant to inflammation and pain.

Antiproliferative Effects

Recent studies have indicated that compounds similar to 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazole have shown effectiveness against breast, colon, and lung cancer cells through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways may be at play .

Anti-inflammatory Properties

Preliminary research suggests that this compound may possess anti-inflammatory properties. It has been explored as a potential therapeutic agent for conditions characterized by excessive inflammation, although detailed studies are required to confirm these effects.

Research Findings Summary

Study Focus Findings
Antiproliferative ActivityEffective against various cancer cell lines without inhibiting DHFR .
Anti-inflammatory PropertiesPotential therapeutic applications in inflammatory conditions require further investigation.
Antimalarial ActivityRelated compounds show promise in inhibiting malaria parasite growth through iron chelation .

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